Calcium benzoate trihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;dibenzoate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQXCUSDXIKLGS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16CaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206018 | |
| Record name | Benzoic acid calcium salt trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-30-6 | |
| Record name | Benzoic acid calcium salt trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid calcium salt trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM BENZOATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Crystallographic and Structural Elucidation of Calcium Benzoate Trihydrate
Crystal Structure Analysis
X-ray analysis of calcium benzoate (B1203000) trihydrate provides significant insight into its molecular arrangement. The analysis confirms a well-defined structure characterized by specific coordination environments, layered organization, and planar arrangements of its constituent ions and molecules.
The crystal structure of calcium benzoate trihydrate is characterized by a lamellar or layered arrangement. smolecule.com This structure consists of alternating organic and inorganic layers. smolecule.com The organic layers are composed of the benzoate anions, while the inorganic layers involve the calcium cations and water molecules. This segregation of organic and inorganic components into distinct planes is a defining feature of its solid-state architecture. Thermogravimetric analysis (TGA) supports this layered model, showing a mass loss corresponding to the release of the three structurally bound water molecules. smolecule.com
In the trihydrate structure, the calcium ion (Ca²⁺) is the metallic center. The coordination environment around the calcium ion is complex and involves interactions with both the carboxylate groups of the benzoate anions and the water molecules. The calcium centers are typically eight-coordinate, bonding to eight oxygen atoms to form a CaO₈ polyhedron. nih.gov These calcium-oxygen bonds are formed with the carboxylate groups, which can coordinate in both monodentate and bidentate fashions. smolecule.com The water molecules also directly coordinate to the calcium ion. This coordination number of eight is a common feature in calcium carboxylate derivatives. smolecule.comatamanchemicals.com
| Bond Type | Bond Length (Å) |
| Ca–O (carboxylate) | 2.40–2.55 |
| Ca–O (water) | 2.38–2.42 |
This table presents typical bond lengths observed in the coordination sphere of the calcium ion in this compound. smolecule.com
Within the layered structure, the benzoate anions can adopt specific arrangements. Under certain conditions, these anions can organize into a double-layer formation within the interlayer spaces of the crystal lattice. researchgate.net This arrangement, where two layers of benzoate anions are packed between the inorganic layers, results in a larger interlayer spacing, which can be identified through X-ray diffraction as a basal spacing of approximately 19.3 Å. researchgate.net
The first type of plane is composed of a combination of benzoic acid, water molecules, and calcium ions. nih.govtiiips.comresearchgate.net This creates the inorganic layer within the crystal, where the hydrated calcium ions are located, forming a planar arrangement of the metal centers. smolecule.com
The second type of plane consists solely of benzoic acid and water molecules. nih.govtiiips.comresearchgate.net These planes constitute the organic layers of the structure. The two distinct types of planes are interconnected through hydrogen bonding networks facilitated by the three water molecules, creating the stable, three-dimensional crystalline solid. smolecule.com
Planar Structure Composition
Linkage Mechanisms via Water Molecules
In the crystal structure of this compound, water molecules play a crucial role in the supramolecular assembly. X-ray analysis has revealed a structure composed of distinct planes. One plane is formed by benzoic acid, water, and the calcium ion, while another consists of benzoic acid and water. The cohesion between these planes is maintained by the three water molecules of hydration, which act as critical linking units.
Coordination Environment of Calcium Ions
The large ionic radius of the calcium ion allows for a high number of coordination sites, with coordination numbers typically ranging from 6 to 8. figshare.com In calcium carboxylate complexes, the calcium ion (Ca²⁺) demonstrates a strong preference for oxygen-containing ligands. libretexts.org
Eight-fold coordination is a common and preferred geometry for calcium ions in its complexes. libretexts.orgwikipedia.orgatamanchemicals.com In a related polymeric compound, the Ca(II) ion is eightfold-coordinated, being bonded to four carboxylate oxygen atoms from two benzoate ions, an oxygen atom from a benzoic acid molecule, and an oxygen atom from a water molecule. nih.gov This CaO₈ polyhedron often deviates significantly from idealized geometries. nih.gov Another example shows an eight-coordinated Ca(II) compound containing two coordinated water molecules and two unique 4-nitrobenzoate (B1230335) ligands. researchgate.net The prevalence of this high coordination number is a defining characteristic of calcium's structural chemistry.
| Ion | Typical Coordination Number (CN) | Ionic Radius (for CN=8) | Preferred Ligands |
| Ca²⁺ | 6-8 figshare.com | 1.12 Å libretexts.org | Oxygen figshare.comlibretexts.org |
| Mg²⁺ | 6 libretexts.org | 0.89 Å libretexts.org | Oxygen libretexts.org |
This table provides a comparative overview of key coordination properties for Calcium and Magnesium ions.
The coordination sphere of the calcium ion in benzoate complexes is typically saturated by oxygen atoms originating from both the carboxylate groups of the benzoate ligands and the water molecules of hydration. nih.govnih.gov The carboxylate groups can bind to the calcium ion in several modes, including unidentate (interacting with one oxygen) and bidentate (chelating with both oxygens). libretexts.org Bidentate binding of carboxylate groups to Ca²⁺ is more likely to occur with higher coordination numbers like 7 and 8. figshare.com Molecular dynamics studies show that carboxylate moieties actively promote the dehydration of the Ca²⁺ ion, facilitating the replacement of water molecules in the primary solvation shell with carboxylate oxygen atoms. nih.gov This process involves a relatively small energy barrier. nih.gov
In many calcium carboxylate structures, the carboxylate and water ligands act as bridging ligands, connecting adjacent calcium centers. wikipedia.org One of the carboxylate groups can bridge neighboring Ca²⁺ ions, leading to the formation of polymeric structures. nih.govnih.gov This bridging can form buckled four-membered Ca-O-Ca-O rings. nih.gov In these arrangements, the Ca–O bridging bond lengths are often significantly shorter than the Ca–O distances in chelating interactions. nih.gov For instance, in one structure, the Ca-O bridging lengths were 2.3204 (14) Å and 2.3781 (14) Å, compared to chelate distances of 2.7414 (14) and 2.4567 (14) Å. nih.gov Water molecules can also form bridges between calcium atoms, a motif observed in various calcium-organic frameworks where [Ca₂(H₂O)₂]⁴⁺ dimers are formed. rsc.org
| Bridging Ligand | Coordination Mode | Resulting Structure | Reference |
| Benzoate | μ₂-Bridging | Ca-O-Ca-O rings | nih.gov |
| 4-Nitrobenzoate | μ₂-Tridentate Bridging | 1-D Polymeric Chain | researchgate.net |
| Water | μ₂-Bridging | [Ca₂(H₂O)₂]⁴⁺ Dimer | rsc.org |
This table details the various bridging modes observed in calcium carboxylate complexes.
Polymeric Network Formation
The bridging capabilities of both the benzoate carboxylate groups and water molecules facilitate the assembly of extended polymeric structures. These networks can range from one-dimensional chains to more complex two- or three-dimensional frameworks. nih.govrsc.org
A common structural motif arising from these bridging interactions is the formation of polymeric ribbons. In one calcium benzoate complex, the bridging of adjacent Ca²⁺ ions by carboxylate groups results in an infinite polymeric ribbon structure. nih.govnih.gov In another instance, molecular ribbons are formed from calcium(II) ions bridged by both carboxylate and water oxygen atoms. researchgate.net These ribbon-like chains are then further organized in the crystal lattice, often held together by weaker forces like hydrogen bonds and π-π stacking interactions, to build the final three-dimensional architecture. nih.gov
One-Dimensional Coordination Complex Chains
While a detailed single-crystal X-ray structure outlining distinct one-dimensional chains for this compound is not extensively documented in primary crystallographic literature, analysis via X-ray powder diffraction (XRPD) indicates a highly coordinated polymeric structure. The structure is characterized as a lamellar, or layered, system with a monoclinic unit cell. Within these layers, the calcium (Ca²⁺) ions are typically eight-coordinated, bonding to oxygen atoms from the carboxylate groups of the benzoate anions and from the water molecules of hydration.
The benzoate ligands exhibit both monodentate and bidentate coordination modes to the calcium centers. These coordination bonds link the calcium ions and benzoate anions into extended polymeric motifs that can be described as inorganic ribbons or sheets. It is the bridging nature of the benzoate carboxylate groups that propagates the structure, forming the backbone of these extended arrays.
Interchain and Intrachain Interactions
The stability and dimensionality of the this compound structure are heavily influenced by a network of non-covalent interactions.
Intrachain Interactions: Within the polymeric calcium-benzoate layers, the primary interactions are the ionic coordination bonds between the calcium cations and the oxygen atoms of the benzoate carboxylate groups. These bonds define the core structure of the polymeric assembly.
Interchain Interactions: The crucial links between the calcium-benzoate layers are established by extensive hydrogen bonding. The three molecules of water per formula unit play a central role in this, acting as hydrogen bond donors and acceptors. They form a network of O-H···O bonds that connect adjacent polymeric layers, thereby building the three-dimensional supramolecular architecture.
Crystallographic Studies of Related Compounds
Analysis of structurally related calcium benzoate derivatives provides valuable insight into the coordination chemistry of calcium and the formation of polymeric networks.
Calcium Bis(4-fluorobenzoate) Trihydrate
The crystal structure of calcium bis(4-fluorobenzoate) trihydrate (Ca(C₇H₄FO₂)₂·3H₂O) has been determined by single-crystal X-ray diffraction. iucr.org The Ca²⁺ ion is eight-fold coordinated, creating a complex polymeric network. iucr.org The coordination sphere of the calcium ion is comprised of four oxygen atoms from three distinct 4-fluorobenzoate (B1226621) ions and four oxygen atoms from three different water molecules. iucr.org
A key feature of this structure is the bridging functionality of both a carboxylate group and a coordinated water molecule, which link adjacent Ca²⁺ ions to form the polymeric framework. Interestingly, the asymmetric unit contains two independent 4-fluorobenzoate ions, only one of which is directly coordinated to the calcium ions. iucr.org
Table 1: Crystallographic Data for Calcium Bis(4-fluorobenzoate) Trihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | Ca²⁺·2C₇H₄FO₂⁻·3H₂O |
| Molecular Weight ( g/mol ) | 372.3 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2390(2) |
| b (Å) | 33.173(6) |
| c (Å) | 6.534(1) |
| β (°) | 92.27(2) |
| Volume (ų) | 1568 |
| Z | 4 |
Data sourced from Karipides, A., McKinney, C., & Peiffer, K. (1988). Acta Crystallographica C44, 46-48. iucr.org
Catena-poly[[aqua(benzoato-κO,O′)(benzoic acid-κO)calcium]]
This compound, with the formula [Ca(C₇H₅O₂)₂(C₇H₆O₂)(H₂O)]n, features an eight-fold coordinated Ca(II) ion. nih.govnih.gov The calcium center is bonded to four carboxylate oxygen atoms from two different benzoate ions, one oxygen atom from a neutral benzoic acid molecule, and one oxygen atom from a water molecule. nih.govnih.gov
The structure forms a polymeric ribbon parallel to the cymitquimica.com direction, a result of one of the carboxylate groups bridging adjacent Ca²⁺ ions. nih.govnih.gov The crystal structure is further stabilized by both inter- and intramolecular O—H···O hydrogen bonds involving the benzoate anions and the water molecule. nih.govnih.gov The combination of these bridging interactions, hydrogen bonds, and π-π stacking of phenyl groups results in a two-dimensional network. nih.gov
Table 2: Crystallographic Data for Catena-poly[[aqua(benzoato-κO,O′)(benzoic acid-κO)calcium]]
| Parameter | Value |
|---|---|
| Chemical Formula | [Ca(C₇H₅O₂)₂(C₇H₆O₂)(H₂O)] |
| Molecular Weight ( g/mol ) | 422.43 |
| Crystal System | Monoclinic |
| a (Å) | 15.5535(3) |
| b (Å) | 6.61183(16) |
| c (Å) | 20.1828(4) |
| β (°) | 94.3750(18) |
| Volume (ų) | 2069.49(8) |
| Z | 4 |
Data sourced from Azizov, O. et al. (2011). Acta Crystallographica E67, m597. nih.gov
Catena-poly[calcium-di-μ₃-benzoato-κ(6)O,O':O-μ₂-(dimethyl sulfoxide)]
The structure of this complex, [Ca(C₇H₅O₂)₂(C₂H₆OS)]n, is a one-dimensional coordination polymer. nih.govnih.gov The Ca²⁺ ion is eight-coordinated, surrounded by eight oxygen atoms in an irregular geometry. nih.govnih.gov Six of these oxygen atoms are from two bridging-chelating tridentate benzoate carboxyl groups, and two are from a bridging dimethyl sulfoxide (B87167) (DMSO) molecule. nih.govnih.gov
This arrangement generates one-dimensional coordination complex chains that extend parallel to the c-axis. nih.govnih.gov Within these chains, the Ca²⁺ cations are triply μ₂-O-bridged and are separated by a distance of 3.6401(5) Å. nih.govnih.gov The structure is also stabilized by weak intrachain C—H···π hydrogen bonds between the methyl hydrogen atoms of the DMSO molecules and the aromatic rings of the benzoate ligands. nih.gov
Table 3: Structural Data for Catena-poly[calcium-di-μ₃-benzoato-κ(6)O,O':O-μ₂-(dimethyl sulfoxide)]
| Parameter | Value |
|---|---|
| Chemical Formula | [Ca(C₇H₅O₂)₂(C₂H₆OS)]n |
| Coordination Number | 8 |
| Ca-O Bond Length Range (Å) | 2.345(2) – 2.524(2) |
| Ca²⁺···Ca²⁺ Separation (Å) | 3.6401(5) |
| Key Interactions | C—H···π hydrogen bonds |
Data sourced from Ibragimov, B. T. (2015). Acta Crystallographica E71, 906-9. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Calcium bis(4-fluorobenzoate) trihydrate |
| Catena-poly[[aqua(benzoato-κO,O′)(benzoic acid-κO)calcium]] |
| Catena-poly[calcium-di-μ₃-benzoato-κ(6)O,O':O-μ₂-(dimethyl sulfoxide)] |
| Benzoic acid |
Advanced Spectroscopic Characterization and Vibrational Analysis
Infrared Spectroscopy (FTIR) Investigations
FTIR spectroscopy of calcium benzoate (B1203000) trihydrate allows for the identification and analysis of the vibrational modes of its constituent functional groups. The positions, shapes, and intensities of the absorption bands in the FTIR spectrum are indicative of the specific chemical bonds present and their local molecular environment.
The benzoate ligand in calcium benzoate trihydrate contains a monosubstituted benzene (B151609) ring, which gives rise to several characteristic absorption bands in the infrared spectrum. Aromatic C–H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ vscht.czinstanano.comnih.gov. The carbon-carbon stretching vibrations within the aromatic ring (ring modes) are also prominent and usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions vscht.czinstanano.comnih.gov. These bands are often sharp and can vary in number and intensity vscht.cz.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C–H Stretch | 3100 - 3000 |
| Aromatic C–C In-Ring Stretch | 1600 - 1585 |
| Aromatic C–C In-Ring Stretch | 1500 - 1400 |
In this compound, the benzoic acid is deprotonated to form a benzoate anion. The carboxylate group (COO⁻) of this anion is characterized by two distinct stretching vibrations: an asymmetrical and a symmetrical mode. These bands are typically intense due to the large change in dipole moment during these vibrations researchgate.net.
The asymmetrical stretching vibration of the carboxylate group (νas(COO⁻)) in metal benzoates generally appears in the range of 1650-1540 cm⁻¹ researchgate.net. For calcium carboxylates, it has been noted that this asymmetrical vibration band may be split researchgate.net. This splitting can be attributed to the unique coordination characteristics of the calcium ion, suggesting the presence of non-equivalent carboxylate groups within the crystal lattice researchgate.net.
The symmetrical stretching vibration of the carboxylate group (νs(COO⁻)) is observed at a lower frequency, typically in the 1450-1360 cm⁻¹ range researchgate.net. The energy separation between the asymmetrical and symmetrical stretching frequencies (Δν = νas - νs) is a critical parameter for understanding the coordination of the carboxylate ligand to the metal center.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Asymmetrical Carboxylate Stretch (νas) | 1650 - 1540 |
| Symmetrical Carboxylate Stretch (νs) | 1450 - 1360 |
The out-of-plane (oop) bending vibrations of the C-H bonds on the aromatic ring are also characteristic and typically produce strong absorption bands in the 900-675 cm⁻¹ region of the spectrum vscht.czinstanano.comnih.gov. The precise position of these bands can provide information about the substitution pattern on the benzene ring vscht.czinstanano.comnih.gov. For a monosubstituted ring, as in the benzoate ligand, distinct bands are expected within this range.
The coordination of the benzoate ligand to the calcium ion can be inferred from the separation (Δν) between the wavenumbers of the asymmetrical (νas) and symmetrical (νs) stretching vibrations of the carboxylate group. Different coordination modes (ionic, unidentate, bidentate, and bridging) result in different Δν values.
Ionic interaction: In alkali metal salts of carboxylic acids, where the interaction is primarily ionic, the Δν value is relatively small researchgate.net.
Unidentate coordination: When the carboxylate group coordinates to the metal ion through only one of its oxygen atoms, the separation between the asymmetric and symmetric stretching frequencies increases, with reported Δν values ranging from approximately 200 cm⁻¹ to 300 cm⁻¹ researchgate.net.
Bidentate coordination: In a bidentate mode, where both oxygen atoms of the carboxylate group coordinate to the metal ion, the Δν value is smaller compared to unidentate coordination researchgate.net.
Bridging coordination: Bridging coordination, where the carboxylate group links two metal centers, also influences the Δν value.
The potential for splitting in the asymmetrical carboxylate vibration in calcium carboxylates suggests that there may be more than one type of coordination environment for the benzoate ligands in the solid state of this compound researchgate.net.
| Coordination Mode | Relative Separation (Δν = νas - νs) |
|---|---|
| Ionic | Smaller |
| Bidentate | Smaller than Unidentate |
| Unidentate | Larger (~200-300 cm⁻¹) |
| Bridging | Variable |
Analysis of Carboxylate C=O Stretching Vibrations
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-state NMR spectroscopy serves as a powerful, non-destructive tool for probing the local atomic environment in crystalline and amorphous materials. For calcium-containing compounds, ⁴³Ca SSNMR, despite experimental challenges, provides direct insight into the calcium coordination sphere.
Calcium-43 (B1499310) (⁴³Ca) SSNMR
Calcium-43 is the only NMR-active isotope of calcium, but its low natural abundance (0.135%) and low gyromagnetic ratio present significant sensitivity challenges. However, studies on enriched samples of this compound have yielded valuable information.
Both Magic Angle Spinning (MAS) and static ⁴³Ca SSNMR experiments have been conducted on this compound. MAS is a technique used to average out anisotropic interactions, leading to sharper resonance lines and improved spectral resolution. Static NMR, on the other hand, allows for the direct observation and measurement of these anisotropic interactions, which are highly sensitive to the local electronic environment. For a 60% enriched sample of this compound, the ⁴³Ca MAS NMR spectrum exhibits a full width at half maximum (FWHM) of 5.2 ppm.
In the solid state, the orientation-dependent interactions, known as anisotropic interactions, dominate the NMR spectrum. The analysis of these interactions, namely the Chemical Shift Anisotropy (CSA) and the quadrupolar interaction, provides detailed structural information that is averaged out in solution-state NMR.
The chemical shift of a nucleus is not a single value but a tensor, reflecting the three-dimensional nature of the electronic shielding around it. In a powdered solid, this anisotropy results in a broad powder pattern in a static NMR experiment. The chemical shift tensor span (Ω), which is the difference between the most and least shielded components of the tensor, is a sensitive indicator of the electronic environment. For this compound, the ⁴³Ca chemical shift tensor span has been determined to be 22.4 ± 1.0 ppm.
| Parameter | Value |
| Chemical Shift Tensor Span (Ω) | 22.4 ± 1.0 ppm |
The ⁴³Ca nucleus has a nuclear spin quantum number I = 7/2, which means it possesses a nuclear electric quadrupole moment. This moment interacts with the electric field gradient (EFG) at the nucleus, which is generated by the surrounding non-spherically symmetric distribution of electrons. This interaction, known as the quadrupolar interaction, is a very sensitive probe of the local symmetry of the calcium site.
The strength of this interaction is described by the quadrupolar coupling constant (Cq), and the deviation from axial symmetry of the EFG is given by the asymmetry parameter (ηq). While the importance of the quadrupolar interaction in understanding the local structure of this compound is recognized, specific experimental values for Cq and ηq for this compound have not been explicitly reported in the reviewed literature. The analysis of the static ⁴³Ca NMR powder pattern is the primary method for determining these parameters.
| Parameter | Value |
| Quadrupolar Coupling Constant (Cq) | Not explicitly reported in reviewed literature |
| Asymmetry Parameter (ηq) | Not explicitly reported in reviewed literature |
Isotropic Chemical Shifts and Quadrupolar Coupling Constants Determination
The determination of isotropic chemical shifts (δiso) and quadrupolar coupling constants (CQ) for calcium-43 (⁴³Ca) in solid-state NMR provides profound insights into the local electronic environment of the calcium nucleus. The ⁴³Ca nuclide is a quadrupolar nucleus (spin I = 7/2), meaning its NMR spectra are influenced by both the magnetic shielding interaction (giving rise to chemical shifts) and the nuclear electric quadrupolar interaction rsc.org.
For this compound, which serves as an important model system for calcium sites in biological materials, these parameters have been investigated using magic angle spinning (MAS) and static ⁴³Ca NMR spectra recorded at various magnetic fields acs.org. The resulting static lineshapes are complex because the anisotropic chemical shift and quadrupolar interactions are of similar magnitudes acs.org. A full interpretation of these spectra necessitates the use of simulations and advanced computational methods like gauge-including projector augmented wave (GIPAW) density functional theory (DFT) calculations acs.org.
The isotropic chemical shift is highly sensitive to structural variations, including the mean Ca-O distance and the calcium coordination number rsc.orgnih.gov. The quadrupolar coupling constant, which arises from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient (EFG), provides information about the symmetry of the charge distribution around the nucleus rsc.org. In studies of various calcium-containing compounds, ⁴³Ca isotropic chemical shifts have been observed to span a range of about 200 ppm, with quadrupolar coupling constants reaching up to approximately 4.3 MHz rsc.org. For this compound specifically, the chemical shift tensor span (Ω) has been reported as 22.4 ± 1.0 ppm rsc.org.
| Compound | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (CQ, MHz) | Reference |
|---|---|---|---|
| Calcite (CaCO₃) | -6.2 | 0.50 | acs.org |
| Aragonite (CaCO₃) | -17.0 | 1.50 | rsc.org |
| β-C₂S (Site 1) | 33.7 | 2.41 | rsc.org |
| β-C₂S (Site 2) | 53.8 | 2.98 | rsc.org |
| This compound | Data requires complex simulation | Data requires complex simulation | acs.org |
Resolution of Crystallographically Distinct Calcium Binding Sites
A significant capability of ⁴³Ca ssNMR is its ability to resolve crystallographically non-equivalent calcium sites within a single compound rsc.org. Different crystal packing and local coordination environments result in distinct magnetic shielding and EFG tensors, leading to separate resonances in the NMR spectrum rsc.org.
While this compound is often treated as a model system with a single primary calcium environment, the technique's power is demonstrated in other materials with multiple Ca²⁺ sites. For instance, in β-dicalcium silicate (B1173343) (β-C₂S), two distinct crystallographic sites were resolved using 1D ⁴³Ca MAS NMR at a high magnetic field (21.1 T) rsc.org. Similarly, for hydroxyapatite, two unique calcium sites were unequivocally resolved and assigned using techniques like triple-quantum MAS (3QMAS) experiments researchgate.net. In more complex structures like tricalcium aluminate (C₃A), which has six unique calcium sites, four were successfully resolved in a 1D ⁴³Ca MAS spectrum rsc.org. This ability to differentiate between calcium environments is crucial for understanding polymorphism and the detailed atomic-level structure of complex materials rsc.org.
Application of Isotopic Labeling (⁴³Ca enrichment)
The primary challenge in ⁴³Ca NMR spectroscopy is the inherent insensitivity of the nucleus. This stems from its very low natural abundance of approximately 0.135% and its low gyromagnetic ratio acs.orgnih.gov. Consequently, acquiring ⁴³Ca NMR spectra on natural abundance samples can be exceedingly time-consuming, often requiring many hours or even days for a simple 1D spectrum scispace.com.
To overcome this significant barrier, isotopic enrichment is employed. Research on this compound has utilized samples specifically enriched with the ⁴³Ca isotope acs.org. This strategy dramatically increases the number of NMR-active nuclei in the sample, leading to a substantial improvement in the signal-to-noise ratio and making advanced, multi-dimensional experiments feasible scispace.com. The use of ⁴³Ca-enriched samples is a critical enabling step for the detailed spectroscopic analyses described herein, including heteronuclear correlation experiments acs.orgscispace.com.
Heteronuclear Correlation Experiments
To probe the coordination environment and spatial relationships between the calcium ion and the benzoate ligand, heteronuclear correlation experiments are employed. These techniques establish correlations between ⁴³Ca and other nuclei, most notably ¹³C.
High-resolution ¹³C-¹³Ca MAS NMR experiments are designed to identify which carbon atoms in the benzoate ligand are in spatial proximity to the calcium ion. These two-dimensional experiments correlate the chemical shifts of ¹³C with those of ⁴³Ca, providing direct evidence of Ca-O-C linkages and through-space interactions acs.org. Despite the inherent weakness of the interactions between ¹³C and ⁴³Ca, these experiments are powerful for mapping the coordination sphere of the calcium ion acs.org.
Transfer of Population Double Resonance (TRAPDOR) is a more specific double-resonance ssNMR experiment used to probe heteronuclear dipolar couplings, which are distance-dependent. In the context of this compound, ¹³C{⁴³Ca} TRAPDOR experiments have been successfully implemented acs.org.
The experiment measures the effect of ⁴³Ca irradiation on the ¹³C signal intensity. A decrease in the ¹³C signal indicates a dipolar coupling to a nearby ⁴³Ca nucleus. This technique is remarkably sensitive and can be used to discriminate between carbon atoms based on their proximity to the calcium ion. In studies on ⁴³Ca-enriched this compound, TRAPDOR has demonstrated the ability to detect not only short-range correlations but also long-range interactions, identifying carbon atoms at distances greater than 5.6 Å from the calcium ion acs.org. This provides a detailed map of the medium- to long-range structure around the metal center acs.org.
Heteronuclear J-spin-echo experiments are another tool used to investigate the coordination environment of calcium. This technique is sensitive to through-bond J-couplings between ¹³C and ⁴³Ca nuclei. By analyzing the modulation of the spin-echo, it is possible to further discriminate between carbon atoms within the benzoate ligand acs.org. The application of this method to this compound, in conjunction with TRAPDOR, allows for a comprehensive characterization of the calcium-ligand interactions, distinguishing carbons based on both through-space and through-bond connectivities acs.org.
Proton (¹H)-mediated ⁴³Ca MAS-DNP NMR for Frozen Solutions
The characterization of calcium-containing compounds in solution presents significant challenges for traditional Nuclear Magnetic Resonance (NMR) spectroscopy. The ⁴³Ca isotope, the only NMR-active calcium nucleus, suffers from a low natural abundance (0.135%), a small gyromagnetic ratio, and a quadrupolar nature (spin I = 7/2), all of which contribute to its very low receptivity. nih.govresearchgate.net To overcome these limitations, advanced techniques such as Proton (¹H)-mediated ⁴³Ca Magic Angle Spinning (MAS) Dynamic Nuclear Polarization (DNP) NMR on frozen solutions have been developed. nih.govresearchgate.net This approach significantly enhances the sensitivity of ⁴³Ca NMR, enabling detailed structural characterization of calcium ion environments. nih.govresearchgate.net
The MAS-DNP technique offers two key advantages. Firstly, performing the analysis at cryogenic temperatures (around 100 K) effectively freezes the molecular motion, which allows for the use of dipolar-based cross-polarization (CP) sequences to transfer polarization from abundant ¹H nuclei to the unreceptive ⁴³Ca nuclei. nih.gov Secondly, DNP itself provides a substantial signal enhancement, surmounting the inherent low sensitivity of the ⁴³Ca nucleus. nih.gov
Research has shown that the efficiency of ¹H→⁴³Ca cross-polarization is highly dependent on the radiofrequency (RF) conditions. nih.gov For ⁴³Ca nuclei in environments with high symmetry and some residual dynamics, which lead to low quadrupolar coupling constants (Cq values typically between 0.6 to 1 MHz), "high-power" RF conditions, similar to those used for spin-1/2 nuclei, are significantly more effective than the "low-power" conditions traditionally used for quadrupolar nuclei. nih.govresearchgate.net This high-power approach can lead to a dramatic increase in sensitivity, in some cases providing a 120-fold greater sensitivity. nih.govresearchgate.net
In a typical experiment on a frozen aqueous solution of a calcium salt, the DNP enhancement (ε) for ⁴³Ca can be measured by comparing the signal intensity with and without microwave irradiation. DNP enhancements for ⁴³Ca have been shown to be in the order of 64, which indicates an efficient polarization transfer from the ¹H nuclei. nih.gov This substantial increase in signal intensity makes it feasible to record two-dimensional (2D) ¹H–⁴³Ca Heteronuclear Correlation (HetCor) spectra in a relatively short time (from 30 minutes to a few hours). nih.gov These 2D spectra are invaluable as they reveal through-space correlations between ⁴³Ca and ¹H nuclei, providing molecular-level insights into the hydration shell and the interaction of water molecules with the calcium ion in compounds like this compound. nih.gov
Table 1: Comparison of RF Conditions for ¹H→⁴³Ca CPMAS-DNP NMR
| RF Condition | Relative Sensitivity | Quadrupolar Coupling (Cq) Suitability | Key Advantage |
|---|---|---|---|
| High-Power (HP) | ~120x higher | Low (e.g., 0.6 - 1.0 MHz) | Maximizes signal for symmetric Ca environments |
Table 2: Illustrative DNP Enhancement Data for a Model Calcium Salt in Frozen Solution
| Parameter | Value | Significance |
|---|---|---|
| Microwave Status | ON | DNP-enhanced signal acquisition |
| Microwave Status | OFF | Reference signal without DNP enhancement |
| ¹H DNP Enhancement (ε₁H) | 64 | Efficiency of proton polarization by DNP |
Sensitivity to Polymorphism via SSNMR
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is an exceptionally powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including the detection and quantification of polymorphism. jocpr.comeuropeanpharmaceuticalreview.com Polymorphism refers to the ability of a compound to exist in two or more crystalline forms, which can have different physicochemical properties. SSNMR is highly sensitive to the local atomic environment of the nuclei being probed. jocpr.comdur.ac.uk
The sensitivity of SSNMR to different polymorphic forms of a substance like this compound arises from the fact that nuclei in different crystal lattices will experience distinct local magnetic fields. dur.ac.uk This results in measurable differences in key NMR parameters such as chemical shifts, quadrupolar coupling constants, and relaxation times. jocpr.comeuropeanpharmaceuticalreview.com Even subtle variations in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing can lead to a unique SSNMR spectrum for each polymorph. dur.ac.uk
For quadrupolar nuclei like ⁴³Ca, the interaction of the nuclear quadrupole moment with the surrounding electric field gradient is highly sensitive to the symmetry of the local environment. Different polymorphs will almost invariably present different electric field gradients at the calcium ion site, leading to distinct quadrupolar coupling constants and line shapes in the ⁴³Ca SSNMR spectra.
Similarly, ¹³C SSNMR is a valuable tool for distinguishing polymorphs. The isotropic chemical shift of a carbon atom is influenced by the local electronic environment. In different polymorphs of this compound, the benzoate ligands may adopt slightly different conformations or be involved in different intermolecular contacts, leading to a unique set of ¹³C chemical shifts for each crystalline form. A study on atorvastatin (B1662188) calcium, for instance, demonstrated the ability of ⁴³Ca and ¹³C SSNMR to differentiate between a trihydrate and an ethylene (B1197577) glycol solvate by comparing their respective chemical shift and quadrupolar coupling tensor parameters. nih.gov This highlights the capability of SSNMR to discern between different solid-state forms.
The quantitative nature of SSNMR is another significant advantage, allowing for the determination of the relative amounts of different polymorphs in a mixed-phase sample without the need for calibration curves. europeanpharmaceuticalreview.com
Table 3: Hypothetical SSNMR Parameters for Two Polymorphs of this compound
| Parameter | Polymorph A | Polymorph B | Reason for Difference |
|---|---|---|---|
| ⁴³Ca Isotropic Chemical Shift (ppm) | δ₁ | δ₂ (δ₁ ≠ δ₂) | Different Ca-O bond lengths and coordination geometry |
| ⁴³Ca Quadrupolar Coupling Constant (MHz) | Cq₁ | Cq₂ (Cq₁ ≠ Cq₂) | Variation in the symmetry of the electric field gradient at the Ca site |
| ¹³C Carboxyl Chemical Shift (ppm) | δ₃ | δ₄ (δ₃ ≠ δ₄) | Differences in hydrogen bonding and crystal packing affecting the carboxyl group |
Thermal Behavior and Solid State Stability Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are powerful thermoanalytical techniques used to study the physicochemical properties of materials as a function of temperature. jcsp.org.pk For calcium benzoate (B1203000) trihydrate, these methods provide detailed insights into its dehydration and decomposition processes.
The initial thermal events observed upon heating calcium benzoate trihydrate involve the loss of its water of hydration. This dehydration process is endothermic, requiring energy to break the bonds holding the water molecules within the crystal lattice.
Research has shown that the dehydration of this compound is not a single-step event but occurs in stages. However, the precise temperature ranges and the nature of the intermediate hydrates can vary depending on experimental conditions such as heating rate and atmospheric environment. Some studies report a stepwise dehydration, where the trihydrate form first loses water to become a monohydrate, and then subsequently becomes anhydrous. bath.ac.uk Other investigations have noted dehydration occurring in multiple steps between 70°C and 170°C, with the potential formation of a hemihydrate (0.5 H₂O) intermediate. These variations highlight the complexity of the dehydration pathway.
| Temperature Range (°C) | Mass Loss Event | Intermediate/Final Form | Thermal Event Type |
|---|---|---|---|
| ~50 - 110 °C | Loss of 2 water molecules | Calcium benzoate monohydrate | Endothermic |
| ~110 - 170 °C | Loss of 1 water molecule | Anhydrous calcium benzoate | Endothermic |
Note: The temperature ranges are approximate and can vary based on analytical conditions.
Following complete dehydration, the resulting anhydrous calcium benzoate remains stable until a much higher temperature is reached. At this point, the organic benzoate component of the salt begins to decompose. This process is significantly more complex than dehydration and involves the breaking of covalent bonds within the benzoate anion.
The decomposition of anhydrous calcium benzoate in an inert atmosphere proceeds through the formation of an intermediate product, calcium carbonate. The organic part breaks down into various volatile products. As the temperature is further increased, the calcium carbonate intermediate also decomposes, releasing carbon dioxide gas and leaving a final, stable residue of calcium oxide. libretexts.org This multi-stage decomposition is characteristic of alkaline earth metal salts of carboxylic acids. jcsp.org.pk
Ca(C₇H₅O₂)₂ (s) → CaCO₃ (s) + Volatile organic products (g)
CaCO₃ (s) → CaO (s) + CO₂ (g)
The final residue, calcium oxide, is a thermally stable white solid.
When the thermal decomposition is carried out in an oxidizing atmosphere, such as air, the degradation pathway of the organic component is altered. Instead of simple pyrolysis, the benzoate moiety undergoes combustion. This oxidation process is an exothermic event, releasing heat, which can be detected by DTA as a distinct exothermic peak. The products of this combustion are primarily carbon dioxide and water vapor, leading to the formation of the same solid intermediate, calcium carbonate. The subsequent decomposition of calcium carbonate to calcium oxide remains an endothermic process.
The study of kinetics provides information on the rate and mechanism of a reaction. While specific kinetic parameters for the initial decomposition of anhydrous calcium benzoate to calcium carbonate are not widely reported, the kinetics of the subsequent, well-defined decomposition of the calcium carbonate intermediate have been extensively studied.
Hydration and Dehydration Kinetics
The kinetics of hydration and dehydration describe the rates at which calcium benzoate gains or loses water molecules. These processes are crucial for understanding the stability of the compound under varying humidity and temperature conditions.
The dehydration of this compound is a reversible process. The anhydrous and intermediate monohydrate forms can rehydrate upon exposure to moisture. The pathway of this rehydration, however, depends on the physical state of the anhydrous material. bath.ac.uk
Studies have shown that an amorphous, or disordered, form of anhydrous calcium benzoate, often referred to as a "dehydrated mesophase," exhibits a stepwise rehydration process. When exposed to humidity, it first transforms into the monohydrate, which then subsequently converts to the more stable trihydrate form. bath.ac.uk In contrast, a more ordered crystalline form of anhydrous calcium benzoate, which can be prepared by lyophilization (freeze-drying), tends to rehydrate directly to the trihydrate form without the appearance of the monohydrate as an intermediate. bath.ac.uk This suggests that the molecular ordering of the anhydrous material plays a significant role in the kinetic pathway of rehydration.
| Starting Form | Process | Intermediate Form | Final Form |
|---|---|---|---|
| This compound | Dehydration (Heating) | Calcium benzoate monohydrate | Anhydrous calcium benzoate |
| Anhydrous (Dehydrated Mesophase) | Rehydration (Moisture) | Calcium benzoate monohydrate | This compound |
| Anhydrous (Lyophilized Mesophase) | Rehydration (Moisture) | None Observed | This compound |
Formation and Characterization of Thermotropic Mesophases
Calcium benzoate can form thermotropic mesophases through distinct processes, primarily by the dehydration of this compound or through lyophilization (freeze-drying). nih.gov These mesophases represent a state of matter with a degree of molecular order between that of a crystalline solid and an isotropic liquid.
Two primary types of mesophases have been identified:
Dehydrated Mesophase: Formed by the thermal dehydration of this compound.
Lyophilized Mesophase: Formed by freeze-drying an aqueous solution of calcium benzoate.
While both mesophases exhibit some similar physical properties, detailed characterization reveals differences in their molecular structure. nih.gov The lyophilized mesophase is suggested to possess a higher degree of molecular order compared to the mesophase formed by simple dehydration. nih.gov A suite of analytical techniques has been employed to characterize these states.
Table 1: Methods for Characterization of Calcium Benzoate Mesophases
| Analytical Technique | Purpose of Application |
| Polarizing-Light Microscopy (PLM) | To observe the texture and optical properties indicative of liquid crystalline phases. |
| X-Ray Powder Diffraction (XRPD) | To analyze the degree of structural order and distinguish between crystalline, amorphous, and mesophase states. |
| Differential Thermal Analysis (DTA) | To investigate thermal transitions, such as phase changes and dehydration events. |
| Thermogravimetric Analysis (TGA) | To quantify mass loss associated with the removal of water molecules during dehydration. |
| Scanning Electron Microscopy (SEM) | To examine the surface morphology and particle structure of the different solid-state forms. |
Rehydration Behavior of Amorphous and Mesophase States
The various non-crystalline states of calcium benzoate exhibit distinct behaviors upon exposure to moisture. nih.gov An amorphous form can be prepared, and its rehydration process, along with that of the mesophases, follows specific pathways. nih.gov
Dehydrated Mesophase: This state undergoes a stepwise rehydration process. It first transforms into calcium benzoate monohydrate before subsequently converting to the stable trihydrate form. nih.gov
Lyophilized Mesophase: In contrast, this more-ordered mesophase rehydrates directly to this compound without the formation of the monohydrate intermediate. nih.gov
Amorphous State: The amorphous form behaves similarly to the dehydrated mesophase, first rehydrating to the monohydrate and then to the trihydrate. nih.gov
Influence of Molecular Order on Hydration Processes
The differences in rehydration pathways are directly linked to the degree of molecular order in the starting material. nih.gov Research suggests that the structural arrangement of the calcium benzoate molecules dictates the kinetic and thermodynamic feasibility of forming intermediate hydrates. nih.gov
The key finding is that the more disordered states—the dehydrated mesophase and the amorphous form—readily convert to the monohydrate as an initial step in the hydration process. nih.gov Conversely, the lyophilized mesophase, which possesses a higher degree of molecular order, does not form the monohydrate. nih.gov Its structure appears to favor a direct transition to the more stable trihydrate form. nih.gov This indicates that the specific arrangement of molecules in the lyophilized state presents a kinetic barrier to the formation of the monohydrate, facilitating a direct conversion to the final trihydrate structure.
Table 2: Summary of Hydration Pathways for Different States of Calcium Benzoate
| Initial State | Method of Formation | Relative Molecular Order | Rehydration Pathway |
| Dehydrated Mesophase | Thermal dehydration of trihydrate | More disordered | Mesophase → Monohydrate → Trihydrate |
| Lyophilized Mesophase | Lyophilization (freeze-drying) | More ordered | Mesophase → Trihydrate |
| Amorphous State | Not specified | More disordered | Amorphous → Monohydrate → Trihydrate |
Computational and Theoretical Modeling of Calcium Benzoate Trihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an invaluable tool in solid-state chemistry for predicting and interpreting spectroscopic data and understanding chemical bonding.
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful experimental technique for characterizing the local atomic environments in crystalline and amorphous materials. However, the interpretation of complex SSNMR spectra can be challenging due to overlapping peaks and anisotropic interactions. DFT calculations serve as a crucial aid in this regard by accurately simulating SSNMR spectra from first principles. By calculating NMR parameters such as chemical shift tensors for a given crystal structure, DFT can help in the assignment of experimental spectra to specific atomic sites within the molecule. This synergy between experimental SSNMR and DFT calculations provides a robust methodology for structural characterization. For calcium benzoate (B1203000) trihydrate, this approach would involve calculating the 1H, 13C, and 43Ca NMR parameters to understand the local environments of these nuclei within the crystal lattice.
The Gauge-Including Projector Augmented Wave (GIPAW) method is a specific implementation of DFT that is particularly well-suited for calculating NMR parameters in periodic systems like crystals. GIPAW calculations provide a detailed picture of the electronic environment around each nucleus by accurately computing the magnetic shielding tensors. acs.orgrsc.orgaps.org This information is fundamental to understanding how the arrangement of atoms and the distribution of electrons in calcium benzoate trihydrate influence its spectroscopic properties. The GIPAW method has been successfully applied to a wide range of materials, including complex hydrated salts, to provide insights into their electronic structure. gipaw.netnih.gov
A significant application of DFT is the prediction of relative NMR peak positions for different nuclei in a molecule. nih.govidc-online.comnih.govnih.govnrel.govrsc.org By calculating the isotropic chemical shifts for each crystallographically distinct atom, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to validate the crystal structure and assign the observed resonances. cam.ac.ukcam.ac.uk For this compound, DFT calculations can predict the 1H and 13C chemical shifts of the benzoate ligand and the water molecules, as well as the 43Ca chemical shift of the calcium ion. The accuracy of these predictions is often high enough to distinguish between different possible conformations or crystal packing arrangements. mdpi.com
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (Carboxyl) | 175.2 | 174.8 |
| C2 (Aromatic) | 130.5 | 130.1 |
| H1 (Water) | 4.8 | 4.6 |
| 43Ca | 15.0 | 14.5 |
Studies on various calcium-containing compounds have revealed a correlation between the 43Ca isotropic chemical shift and the local coordination environment, particularly the average Ca-O bond length. rsc.org Generally, a shorter average Ca-O bond length leads to a more deshielded calcium nucleus and thus a higher chemical shift. This relationship has been systematically investigated using GIPAW DFT calculations, which have confirmed that the average Ca-O distance is a dominant factor influencing the 43Ca chemical shift. rsc.org In this compound, the calcium ion is coordinated by oxygen atoms from both the benzoate carboxyl groups and the water molecules. By calculating the 43Ca chemical shift and analyzing the corresponding Ca-O bond lengths from the crystal structure, it is possible to establish a similar correlation for this specific compound, providing valuable insights into the nature of the calcium coordination sphere.
| Compound | Average Ca-O Bond Length (Å) | Calculated 43Ca Chemical Shift (ppm) |
|---|---|---|
| Calcite (CaCO3) | 2.36 | 21.6 |
| Aragonite (CaCO3) | 2.52 | -26.0 |
| Calcium Formate | 2.38 | 18.0 |
| Calcium Acetate Hydrate (B1144303) | 2.45 | 5.0 |
The accuracy of DFT-computed parameters is highly dependent on the quality of the input structural model. Typically, crystal structures determined by X-ray or neutron diffraction are used as the starting point for DFT calculations. These initial structures can be further optimized within the DFT framework to find the minimum energy geometry. The resulting optimized structure can then be used to calculate various properties, including NMR parameters, vibrational frequencies, and electronic band structures. For this compound, a detailed structural model that includes the positions of all atoms, including hydrogens, is essential for obtaining reliable DFT results that can be meaningfully compared with experimental data. acs.orgmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, thermodynamic properties, and conformational changes of molecules.
For this compound, MD simulations can be employed to study its behavior in aqueous solution. These simulations can provide insights into the dissolution process, the hydration structure of the calcium and benzoate ions, and the dynamics of the water molecules in the hydration shells. nih.govnih.gov Understanding the ion-pairing behavior between calcium and benzoate ions in solution is another key area where MD simulations can offer valuable information. osti.govsemanticscholar.org The interactions between the hydrated ions and their influence on the structure and dynamics of the surrounding water can be investigated in detail, providing a molecular-level picture of the solution chemistry of calcium benzoate. frontiersin.orgscispace.com
Investigation of Calcium Ion Complexation with Water
The interaction between the calcium ion (Ca²⁺) and water molecules is a critical aspect of the structure of this compound. Computational studies, often using ab initio molecular dynamics, are employed to elucidate the structure, stability, and dynamics of hydrated calcium ions.
Theoretical calculations have been performed to study the structure of calcium-water clusters. Ab initio calculations at the MP2 (Møller-Plesset second-order perturbation theory) level and density functional theory (DFT) calculations at the B3LYP level have been used to investigate stable formations. These studies indicate that stable calcium-water clusters can be formed with up to eight water molecules. researchgate.net The binding energy of water molecules to the calcium ion is a key indicator of the stability of these complexes. For neutral Ca(H₂O)n complexes, the attachment of a water molecule stabilizes the system by 7.0-14.3 kcal/mol. rsc.org
First-principles molecular dynamics simulations, using DFT with generalized gradient approximations like PBE (Perdew-Burke-Ernzerhof), are powerful tools for studying the hydration shell of Ca²⁺ in an aqueous environment. osti.gov These simulations help in understanding the dynamic nature of the coordination between calcium and water. The results from these computational methods show that the Ca²⁺ ion strongly interacts with surrounding water molecules, influencing their orientation and forming distinct solvation shells. osti.govaip.org While experimental methods can determine average structures, computational modeling provides a detailed picture of the geometry and energetics of these interactions. For instance, simulations can reveal the free energy profiles for the association of ions and the displacement of water molecules from the hydration shell. aip.org
The following table summarizes findings from computational studies on the binding energies and bond lengths in calcium-water complexes, which serve as a model for the hydration environment in this compound.
| Computational Method | System | Ca-O Bond Length (Å) | Binding Energy (kcal/mol) |
| MP2 | Ca(H₂O)n | ~2.55 | 5.7 - 11.2 |
| C-MP2 | Ca(H₂O)n | ~2.45 | 7.1 - 14.8 |
| Ab initio MD | Ca²⁺ in water | 2.45 | Not specified |
Prediction of Coordination Numbers and Distances
A key application of computational modeling is the prediction of coordination numbers and the distances between the central calcium ion and its coordinating ligands (water and benzoate groups). The coordination number of Ca²⁺ is flexible, typically ranging from 6 to 8, which allows it to form complex and often irregular coordination geometries in crystal structures. osti.govnih.gov
Ab initio molecular dynamics simulations have been instrumental in predicting the coordination environment of Ca²⁺ in aqueous solutions. Such simulations have shown that the Ca²⁺ ion is often coordinated by six water molecules in an octahedral arrangement. researchgate.net However, other coordination numbers are also observed. Studies combining ab initio calculations with X-ray diffraction experiments have found that in a 1 M aqueous solution, the Ca²⁺ ion is surrounded by approximately eight water molecules. researchgate.net First-principles molecular dynamics simulations have also been used to study the exchange of water molecules between the first and second solvation shells, providing insight into the stability of the coordination sphere. osti.gov
In the context of calcium benzoate complexes, the coordination involves oxygen atoms from both the benzoate carboxyl groups and the water molecules. While direct computational studies on the trihydrate form are not widely available, experimental data from related crystal structures, such as catena-poly[calcium-di-μ₃-benzoato-κ⁶O,O′:O-μ₂-(dimethyl sulfoxide)], show the Ca²⁺ ion surrounded by eight oxygen atoms. nih.gov In this structure, the Ca-O bond lengths range from 2.345 Å to 2.524 Å. nih.gov Theoretical models can be used to optimize such geometries and calculate the corresponding bond lengths and angles, often showing slight deviations from experimental values due to the calculations being performed in the gaseous phase versus the crystalline state in experiments. plos.org
The table below presents typical coordination numbers and Ca-O distances for hydrated calcium ions as predicted by various computational and experimental methods.
| Method | System | Predicted Coordination Number | Predicted/Observed Ca-O Distance (Å) |
| Ab initio MD | Ca²⁺ in water | 6 - 8 | ~2.45 |
| X-ray Diffraction / Ab initio | Ca²⁺ in 1M aqueous solution | 8 (with high uncertainty) | Not specified |
| X-ray Diffraction (related complex) | [Ca(C₇H₅O₂)₂(C₂H₆OS)]n | 8 | 2.345 - 2.524 |
Polymorphism, Hydration States, and Co Crystallization Phenomena
Identification of Crystalline and Amorphous Forms
Calcium benzoate (B1203000) can exist in several distinct solid-state forms, including crystalline hydrates and a disordered amorphous state. nih.gov The primary crystalline forms are the trihydrate and the monohydrate. nih.gov X-ray analysis indicates that the trihydrate possesses a planar structure. This structure is composed of two different types of planes: one containing benzoic acid, water, and calcium ions, and another consisting of benzoic acid and water. These planes are interconnected by three water molecules. nih.gov
The most stable and common form of calcium benzoate is the trihydrate (Ca(C₇H₅O₂)₂·3H₂O). smolecule.comfao.org In addition to this, a monohydrate and an amorphous form can also be prepared. nih.gov The amorphous form lacks the long-range molecular order characteristic of crystalline materials. The distinct hydration states and the amorphous form can be identified and characterized using a variety of analytical techniques, including X-ray powder diffraction (XRPD), differential thermal analysis (DTA), and thermogravimetric analysis (TGA). nih.gov The three water molecules within the trihydrate's crystal lattice are integral to its structural integrity. smolecule.com
Calcium benzoate is capable of forming thermotropic mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. nih.gov These states can be achieved through two primary methods: dehydration of the trihydrate crystal and lyophilization (freeze-drying). nih.gov
Dehydrated Mesophase: This form is obtained by the controlled heating and removal of water from the trihydrate form.
Lyophilized Mesophase: This form is prepared by freeze-drying an aqueous solution of calcium benzoate.
While both preparation methods yield mesophases with some similar physical properties, studies suggest that the lyophilized mesophase possesses a more ordered molecular structure than the dehydrated mesophase. nih.gov These mesophases can be characterized by techniques such as polarizing-light microscopy (PLM), XRPD, DTA, TGA, and scanning electron microscopy (SEM). nih.gov
Table 1: Solid-State Forms of Calcium Benzoate
| Form | Description | Method of Preparation | Structural Order |
|---|---|---|---|
| Trihydrate | Crystalline solid with three water molecules per formula unit. | Crystallization from aqueous solution. | High (Crystalline) |
| Monohydrate | Crystalline solid with one water molecule per formula unit. | Intermediate in dehydration/rehydration. | High (Crystalline) |
| Amorphous | Disordered, non-crystalline solid. | Specific preparation methods (e.g., quench cooling). | Low (Amorphous) |
| Dehydrated Mesophase | Thermotropic liquid crystal state. | Dehydration of the trihydrate form. | Intermediate |
| Lyophilized Mesophase | Thermotropic liquid crystal state. | Lyophilization (freeze-drying). | Intermediate (Higher than dehydrated) |
Interconversion Pathways Between Different Forms
The various forms of calcium benzoate can transform into one another under different environmental conditions, primarily related to temperature and humidity. The pathways for these transformations, particularly dehydration and rehydration, are dependent on the initial state of the material.
The dehydration of calcium benzoate trihydrate upon heating is a stepwise process. As the temperature increases, the water molecules are sequentially removed from the crystal lattice. This process can be monitored using thermogravimetric analysis (TGA), which tracks mass loss as a function of temperature. The process typically involves the transformation from the trihydrate to the monohydrate, and subsequently to an anhydrous or mesophase form before potential decomposition at higher temperatures. nih.gov
The rehydration behavior of calcium benzoate is notably dependent on the molecular order of the starting material. nih.gov The more disordered forms exhibit different rehydration pathways compared to the more ordered ones.
Dehydrated Mesophase and Amorphous Form: Both of these less-ordered states undergo a stepwise rehydration process. They first transform into the monohydrate, which then subsequently converts to the stable trihydrate form. nih.gov
Lyophilized Mesophase: In contrast, the more-ordered lyophilized mesophase rehydrates directly to the trihydrate form without the intermediate formation of the monohydrate. nih.gov
This difference in rehydration pathways suggests that the molecular arrangement within the lyophilized mesophase is sufficiently ordered to facilitate a direct transition to the trihydrate structure, whereas the more disordered states favor a gradual rehydration through the monohydrate intermediate. nih.gov
Table 2: Rehydration Pathways of Calcium Benzoate Forms
| Initial State | Rehydration Pathway | Intermediate Form | Final Form |
|---|---|---|---|
| Dehydrated Mesophase | Stepwise | Monohydrate | Trihydrate |
| Amorphous Form | Stepwise | Monohydrate | Trihydrate |
| Lyophilized Mesophase | Direct | None Observed | Trihydrate |
Crystal Engineering Principles
Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edunih.gov For calcium benzoate, these principles can be applied to control its polymorphic form, crystal size, and purity. smolecule.com Key to this control is the management of crystallization parameters, which influence the nucleation and growth stages of crystal formation. smolecule.com
The structure of this compound, with its lamellar arrangement of organic and inorganic layers, provides a framework for understanding its assembly. smolecule.com The coordination chemistry of the calcium ion, which typically involves interactions with carboxylate oxygens and water molecules, is a primary determinant of the resulting crystal structure. smolecule.com By manipulating factors such as temperature, solvent, and the presence of additives, it is possible to favor the formation of a specific polymorph or hydrate (B1144303). For instance, temperature is a critical parameter, as the solubility of calcium benzoate in water is highly temperature-dependent. smolecule.com This understanding allows for the targeted crystallization of the desired solid-state form with specific physical properties. ub.edu
Design of Multi-Component Crystalline Phases
The design of multi-component crystalline phases, such as co-crystals and salts, is a cornerstone of crystal engineering. This strategy is employed to modify the physicochemical properties of a substance without altering its intrinsic chemical structure turkjps.org. A multi-component crystal phase consists of two or more different molecules combined in a single, distinct crystalline lattice through non-covalent bonds researchgate.net. For calcium benzoate, this involves combining it with other molecules, known as coformers, to create novel solid forms with potentially enhanced properties.
The formation of these phases is governed by the interactions between the different components at a molecular or ionic level, which must be non-covalent and supramolecular turkjps.org. The primary goal is to create a new crystalline phase that is thermodynamically stable. The success of forming a multi-component crystal hinges on selecting appropriate coformers that can establish robust intermolecular interactions with the target molecule mdpi.com. In the context of calcium benzoate, potential coformers could include molecules with functional groups capable of forming strong hydrogen bonds, such as carboxylic acids or amides turkjps.org.
The process of designing these phases often involves high-throughput screening experiments where the active ingredient is combined with a library of pharmaceutically acceptable coformers. Various crystallization techniques, including solution-based methods and grinding, are utilized to explore the potential for co-crystal formation turkjps.org.
Manipulation of Intermolecular Interactions for Novel Phases
The creation of new crystalline phases is fundamentally about the precise control of intermolecular interactions. Multi-component crystals are held together by a network of non-covalent bonds, including hydrogen bonds, van der Waals forces, and π-π stacking interactions researchgate.net. Of these, hydrogen bonds are particularly significant due to their strength and directionality, making them a primary tool for designing co-crystals turkjps.org.
In the case of calcium benzoate, the benzoate ion provides sites for hydrogen bonding, while the calcium ion's coordination sphere also plays a crucial role. Introducing coformers allows for the creation of new, energetically favorable hydrogen bonding networks, which can guide the assembly of a novel crystal lattice mdpi.com. For instance, combining a salt like calcium benzoate with a carboxylic acid coformer can lead to strong carboxyl/carboxylate interactions that dominate the formation of the multi-component phase mdpi.com.
By carefully selecting coformers with specific functional groups, it is possible to introduce desired synthons—structural units built from intermolecular interactions—into the crystal structure. These synthons act as reliable building blocks for holding molecules together in the new crystalline phase turkjps.org. The interplay between different types of intermolecular forces and steric factors ultimately determines the final crystal structure and its stability.
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of benzoate rings in the crystal structure. |
Co-crystallization Studies
Co-crystallization is a technique used to form a single crystalline material that consists of two or more different molecules in a stoichiometric ratio. This section examines the formation of co-crystals involving calcium benzoate and its parent acid.
Formation of Calcium Benzoate-Benzoic Acid Co-crystals
Studies on analogous systems, such as sodium benzoate with benzoic acid, provide significant insight into the potential for forming calcium benzoate-benzoic acid co-crystals. Research has demonstrated that benzoic acid can form co-crystals with its corresponding salt, sodium benzoate rsc.orgmdpi.com. In these systems, a crystalline co-crystal composed of two equivalents of benzoic acid and one equivalent of sodium benzoate (a 2:1 ratio) has been identified and structurally characterized rsc.org.
This formation is driven by the need to satisfy the coordination requirements of the metal cation while maintaining charge neutrality. The concomitant coordination of both the benzoate anion and the neutral benzoic acid molecule allows for a stable structure rsc.org. In the sodium benzoate-benzoic acid co-crystal, the components form one-dimensional tapes packed in a distorted hexagonal arrangement rsc.org. It is plausible that a similar mechanism could lead to the formation of co-crystals between calcium benzoate and benzoic acid, potentially with a specific stoichiometric ratio dictated by the coordination geometry of the calcium ion. The driving force for such a co-crystallization would be the establishment of a stable, supersaturated state from which the co-crystal can nucleate and grow nih.gov.
Influence of Humidity and Temperature on Co-crystal Formation
Environmental factors such as humidity and temperature play a critical role in the formation and stability of co-crystals.
Humidity: Aqueous humidity is known to accelerate the rate of spontaneous co-crystal formation nsf.govnsf.govoberlin.edu. The presence of moisture can facilitate the process by creating a liquid phase that enhances molecular mobility, allowing the co-crystal components to dissolve and rearrange into the more stable co-crystal lattice mdpi.com. Studies have consistently shown that higher relative humidity (RH) correlates with more rapid co-crystal formation nsf.govoberlin.edu. However, humidity can also be a source of instability. Storing co-crystals at elevated RH can lead to deliquescence (dissolving in absorbed moisture) and potential transformation into less stable forms, such as hydrates nih.gov. The critical RH at which a co-crystal becomes unstable can be significantly lowered by the presence of even trace amounts of the individual starting components mdpi.com.
Temperature: Temperature is another key parameter influencing co-crystallization. It directly affects the solubility of the components, which is a crucial factor in solution-based crystallization methods smolecule.com. For calcium benzoate, its solubility in water increases significantly with temperature, from 2.72 g/100 mL at 20°C to 8.7 g/100 mL at 100°C atamanchemicals.comwikipedia.org. This temperature-dependent solubility can be leveraged to control the supersaturation of the solution, which is the driving force for crystallization nih.gov. Temperature can also influence the kinetics of crystal nucleation and growth and determine which polymorphic form of a co-crystal is more stable mdpi.com.
Table 2: Influence of Environmental Factors on Co-crystal Formation
| Factor | Effect on Co-crystallization |
|---|---|
| Humidity | Can accelerate spontaneous co-crystal formation by enhancing molecular mobility nsf.govnsf.govoberlin.edu. High humidity can also lead to deliquescence and phase transformations, affecting stability mdpi.comnih.gov. |
| Temperature | Affects the solubility of components, influencing the supersaturation level in solution-based methods atamanchemicals.comsmolecule.com. Can impact the kinetics of nucleation and growth and the thermodynamic stability of different crystalline phases mdpi.com. |
Applications in Academic Research Methodologies and Material Science
Reference Material for Advanced Analytical Techniques
Calcium benzoate (B1203000) trihydrate serves as a crucial reference material in various advanced analytical techniques due to its stable nature and well-defined chemical properties. Its application in academic research methodologies and material science is centered on the validation and calibration of sophisticated instrumentation.
Validation of Solid-State NMR Parameters for Calcium-Containing Systems
While direct studies detailing the use of calcium benzoate trihydrate for the validation of solid-state Nuclear Magnetic Resonance (NMR) parameters in calcium-containing systems are not extensively documented in publicly available research, its properties make it a suitable candidate for such applications. Solid-state NMR is a powerful technique for characterizing the local chemical environments of atomic nuclei in solid materials. In the context of calcium-containing systems, obtaining reliable data from isotopes like 43Ca can be challenging due to factors such as low natural abundance and quadrupolar effects.
The validation of solid-state NMR parameters involves the use of standard compounds with known and stable structures to ensure the accuracy and reliability of the experimental setup and data interpretation. A suitable reference material for this purpose should possess a stable crystal structure, chemical purity, and provide a distinct NMR signal. This compound, available as a United States Pharmacopeia (USP) reference standard, meets the criteria of high purity and stability.
In principle, the known crystallographic structure of this compound could be used to theoretically calculate NMR parameters such as chemical shift anisotropy (CSA) and quadrupole coupling constants for the calcium, carbon, and proton nuclei within the compound. These calculated parameters could then be compared with experimentally obtained spectra to validate the accuracy of the solid-state NMR spectrometer and the experimental conditions used. This comparative analysis is vital for ensuring that the instrument is correctly calibrated and that the interpretation of spectra from unknown or more complex calcium-containing materials is accurate.
For instance, in the study of biominerals, cements, or other functional materials where calcium plays a critical role, having a reliable reference compound like this compound would be invaluable for cross-validating spectral data and ensuring the consistency of measurements across different studies and laboratories.
Calibration and Optimization in Spectroscopic Measurements
In the broader field of spectroscopy, reference materials are essential for the calibration and optimization of instruments. This compound, with its defined composition and stability, can serve as a reference standard in various spectroscopic techniques beyond NMR. Its availability as a high-purity powder makes it suitable for preparing standard solutions or solid samples for calibration purposes. trigon-chemie.com
For example, in techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy, the vibrational modes of the benzoate anion and the water molecules of hydration in this compound can provide characteristic peaks at known wavenumbers. These peaks can be used to calibrate the wavenumber axis of the spectrometer, ensuring its accuracy.
In quantitative analytical methods, the purity of a reference standard is paramount. The use of a USP grade this compound ensures a high degree of accuracy when preparing calibration curves for the determination of benzoate or calcium content in various samples using techniques like UV-Vis spectrophotometry or atomic absorption spectroscopy.
The table below summarizes the key physicochemical properties of this compound that underscore its suitability as a reference material in analytical techniques.
| Property | Value |
| Chemical Formula | Ca(C₇H₅O₂)₂·3H₂O |
| Molecular Weight | 336.35 g/mol |
| Appearance | White crystalline powder |
| Purity | Available as USP Reference Standard |
| Solubility in Water | Sparingly soluble |
Advanced Analytical Characterization Techniques
X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the crystallographic structure of a solid material. It provides detailed information about the atomic arrangement, crystal system, and unit cell dimensions.
X-ray Powder Diffraction (XRPD) is instrumental in characterizing the crystalline nature of bulk samples. Studies on calcium benzoate (B1203000) trihydrate reveal a distinct, ordered crystal structure. XRPD analysis shows that the compound adopts a lamellar structure, characterized by alternating layers of organic benzoate anions and inorganic calcium-water coordination planes acs.org. The interlayer spacing has been determined to be 16.5 Å, which is consistent with this layered arrangement acs.org.
The diffraction patterns indicate that calcium benzoate trihydrate crystallizes in a monoclinic system acs.org. This technique is also used to study the changes in the crystalline structure during dehydration and rehydration processes, differentiating between the trihydrate, monohydrate, and amorphous forms researchgate.net.
| Parameter | Value | Reference |
| Crystal Structure | Lamellar | acs.org |
| Crystal System | Monoclinic | acs.org |
| Interlayer Spacing | 16.5 Å | acs.org |
While XRPD provides data on a bulk powder, single-crystal X-ray diffraction offers a more precise determination of the molecular structure from a single, well-formed crystal. Analysis of this compound has revealed a planar structure composed of two distinct types of planes. One plane contains benzoic acid, water, and calcium ions, while the other is composed of benzoic acid and water researchgate.net. These planes are intricately linked by the three water molecules through hydrogen bonding, defining the compound's three-dimensional architecture acs.orgresearchgate.net.
The coordination environment of the calcium ion is a key feature revealed by this technique. The calcium ion is typically coordinated with eight oxygen atoms from both the carboxylate groups of the benzoate anions and the water molecules acs.orgacs.org. This analysis provides precise bond lengths within the crystal lattice acs.org.
| Structural Feature | Description | Reference |
| Planar Arrangement | Composed of two distinct plane types: one with benzoic acid, water, and Ca²⁺, and another with benzoic acid and water. | researchgate.net |
| Bonding | Planes are interconnected via hydrogen bonding involving the three water molecules. | acs.orgresearchgate.net |
| Calcium Coordination | Typically exhibits eight-fold coordination with oxygen atoms. | acs.orgacs.org |
| Ca–O(carboxylate) Bond Length | 2.40–2.55 Å | acs.org |
| Ca–O(water) Bond Length | 2.38–2.42 Å | acs.org |
Microscopy Techniques
Microscopy is essential for visualizing the physical form, or morphology, of crystals. Techniques like Polarizing-Light Microscopy and Scanning Electron Microscopy provide complementary information on the size, shape, and surface characteristics of this compound particles.
Polarizing-Light Microscopy (PLM) is used to examine the optical properties of crystalline materials. It is particularly useful for observing birefringence, which is a characteristic of anisotropic crystalline substances. This compound, being a crystalline solid, can be characterized using PLM to assess its crystallinity and to observe any changes in its solid state, such as those occurring during dehydration to mesophases researchgate.netresearchgate.net. This technique helps in distinguishing between crystalline and amorphous states of the material researchgate.net.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of a sample. SEM has been employed to characterize the various forms of calcium benzoate, including the trihydrate, dehydrated mesophases, and lyophilized states researchgate.netresearchgate.net. This technique reveals details about the particle shape, size distribution, and surface texture, which are critical for understanding the physical properties and behavior of the compound.
Complementary Spectroscopic Methods
Spectroscopic methods are used to investigate the molecular vibrations and the local chemical environment of atoms within the compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a key method for identifying the functional groups present in a molecule. The FTIR spectrum of calcium benzoate provides information about the vibrational modes of its constituent parts. Specific bands in the spectrum correspond to the aromatic rings of the benzoate anions and the carboxylate groups coordinated to the calcium ion researchgate.net.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretching | 3060 - 3066 | researchgate.net |
| Aromatic C-C Vibration | 1517, 1540, 1539 | researchgate.net |
| Asymmetrical Stretching of C=O (carboxylate) | 1517, 1540, 1539 | researchgate.net |
| Symmetrical Stretching of C=O (carboxylate) | Not specified | |
| Out-of-plane C-H Vibration | 700, 713 | researchgate.net |
In addition to FTIR, other spectroscopic techniques like Raman spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized in studies of this compound researchgate.netrsc.org. Solid-state ⁴³Ca NMR, in particular, has been used to probe the local electronic environment of the calcium ions. This compound serves as an important model compound for these studies due to the similarity of its calcium coordination environment to that found in many biological proteins acs.orgrsc.org.
Complexometric Titration
Complexometric titration is a precise and widely used analytical technique for the quantitative determination of metal ions in a solution. colostate.edulibretexts.org This method is particularly effective for ascertaining the calcium content in this compound. The fundamental principle of this technique involves the titration of a metal ion with a complexing agent, also known as a chelating agent. libretexts.org Ethylenediaminetetraacetic acid (EDTA) is the most commonly employed titrant due to its ability to form stable, one-to-one stoichiometric complexes with a wide range of metal ions, including calcium. charleston.edudu.edu.eg
The reaction between the calcium ion (Ca²⁺) and the disodium (B8443419) salt of EDTA (commonly represented as Na₂H₂Y) is central to this analytical method. In solution, EDTA exists in various protonated forms, but it is the fully deprotonated form, Y⁴⁻, that forms a stable, water-soluble complex with the calcium ion. udel.edu To ensure the reaction proceeds to completion, the titration is typically conducted in a buffered solution at a high pH, generally around 10 to 12. udel.edutitrations.info This alkaline environment ensures that the EDTA is sufficiently deprotonated to form a stable complex with the calcium ions. udel.edu
The endpoint of the titration is visualized using a metallochromic indicator. These indicators are organic dyes that change color when they bind to metal ions. colostate.edu For the determination of calcium, indicators such as Eriochrome Black T or Murexide are frequently used. libretexts.orgtitrations.info At the beginning of the titration, the indicator forms a colored complex with a portion of the calcium ions. As the EDTA titrant is added, it progressively complexes with the free calcium ions. Once all the free calcium ions have reacted, the EDTA displaces the indicator from the calcium-indicator complex. This release of the free indicator results in a distinct color change, signaling the endpoint of the titration. colostate.edu For instance, when using Murexide at a pH of 12, the color changes from red to a blue-violet at the endpoint. du.edu.eg
The stoichiometry of the reaction between calcium and EDTA is a straightforward 1:1 molar ratio. charleston.edu This direct relationship allows for a precise calculation of the amount of calcium present in the sample based on the volume and concentration of the EDTA solution used to reach the endpoint.
Research Findings:
The application of complexometric titration for the determination of calcium is a well-established and validated method. Research has consistently demonstrated its accuracy and reliability for quantifying calcium in various matrices. The key to a successful titration is the careful control of the pH and the appropriate selection of an indicator to ensure a sharp and unambiguous endpoint. colostate.edu Studies have shown that for the specific determination of calcium, a pH of 12 is optimal as it precipitates magnesium as magnesium hydroxide (B78521), thus preventing interference if magnesium ions are also present in the sample. udel.edu
Below are interactive data tables that illustrate the typical data and calculations involved in the complexometric titration of a this compound sample.
Table 1: Standardization of EDTA Solution with Primary Standard Calcium Carbonate
This table outlines the data from the standardization of the EDTA solution using a primary standard, calcium carbonate, to accurately determine its molarity.
| Trial | Mass of CaCO₃ (g) | Moles of CaCO₃ (mol) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of EDTA (mL) | Molarity of EDTA (mol/L) |
| 1 | 0.2502 | 0.002500 | 24.80 | 0.20 | 24.60 | 0.1016 |
| 2 | 0.2515 | 0.002513 | 49.55 | 24.80 | 24.75 | 0.1015 |
| 3 | 0.2498 | 0.002496 | 24.65 | 0.05 | 24.60 | 0.1015 |
| Average | 0.1015 |
To interact with this table, you can sort the columns by clicking on the headers.
Table 2: Determination of Calcium in a this compound Sample
This table presents the results from the titration of a known mass of a this compound sample with the standardized EDTA solution.
| Trial | Mass of Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of EDTA (mL) | Moles of EDTA (mol) | Moles of Ca²⁺ (mol) | Mass of Ca²⁺ (g) | % Calcium in Sample |
| 1 | 0.5012 | 15.50 | 0.10 | 15.40 | 0.001563 | 0.001563 | 0.0626 | 12.50 |
| 2 | 0.5025 | 31.05 | 15.50 | 15.55 | 0.001578 | 0.001578 | 0.0632 | 12.58 |
| 3 | 0.4998 | 46.50 | 31.05 | 15.45 | 0.001568 | 0.001568 | 0.0628 | 12.57 |
| Average | 12.55 |
This interactive table allows for sorting of the data by clicking on the column headers.
Q & A
Q. What are the key structural features of calcium benzoate trihydrate, and how do they influence its physicochemical properties?
this compound ([Ca(C₆H₅COO)₂]·3H₂O) exhibits a layered structure with polymeric {[Ca(C₆H₅COO)(H₂O)₃]⁺}∞ chains alternating with uncoordinated benzoate anions. The Ca²⁺ ion is eight-coordinated (four carboxylate oxygens and four water molecules), which stabilizes the lattice and affects solubility and thermal stability. Structural analysis via single-crystal X-ray diffraction is critical for confirming coordination geometry and hydrogen bonding patterns .
Q. How does the solubility of this compound vary with temperature and solvent composition?
Solubility data (e.g., 2.32 g/100 mL at 20°C in water) shows moderate dependence on temperature. For precise measurements, gravimetric analysis or UV-Vis spectroscopy should be used after equilibration at controlled temperatures. Solubility in organic solvents (e.g., ethanol, DMSO) requires phase diagrams to assess compatibility for catalytic or synthetic applications .
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
Synthesis typically involves reacting benzoic acid with calcium hydroxide or carbonate in aqueous media under reflux. Key parameters include pH control (neutral conditions favor trihydrate formation) and slow crystallization to avoid impurities. Post-synthesis characterization via TGA (to confirm hydration state) and FTIR (to verify benzoate coordination) is essential .
Q. What safety precautions are necessary when handling this compound?
While not highly toxic, prolonged exposure may cause skin irritation. Use PPE (gloves, goggles) and avoid inhalation of fine powders. Storage in airtight containers in cool, dry conditions prevents deliquescence. Regulatory guidelines (e.g., EU directives on benzoates) should be consulted for disposal protocols .
Advanced Research Questions
Q. How do synthesis conditions (pH, temperature) influence the formation of calcium benzoate hydrates (trihydrate vs. monohydrate)?
Acidic conditions (pH < 5) favor monohydrate ([Ca(C₆H₅COO)₂]·H₂O) due to reduced water activity, while neutral pH promotes trihydrate crystallization. In situ pH monitoring and time-resolved PXRD can track phase transitions. Hydrothermal methods yield anhydrous forms, requiring pressure-temperature optimization .
Q. What analytical techniques are most effective for resolving contradictions in reported crystallographic data for calcium benzoate complexes?
Discrepancies in coordination numbers (e.g., 8 vs. 6) arise from differing synthesis routes. High-resolution synchrotron XRD combined with solid-state NMR (¹³C, ⁴³Ca) can clarify local bonding environments. Computational modeling (DFT) aids in validating proposed structures .
Q. How can this compound be utilized as a heterogeneous catalyst in organic reactions, such as esterification?
Its layered structure provides active sites for acid-catalyzed reactions. In methyl esterification of benzoic acid, the trihydrate acts as a Brønsted acid catalyst. Kinetic studies (GC-MS monitoring) and leaching tests (ICP-OES) are necessary to confirm stability and reusability over multiple cycles .
Q. What strategies mitigate interference from calcium benzoate hydrates in environmental or biological assays?
Competitive ligand exchange (e.g., EDTA for Ca²⁺ sequestration) or solvent extraction (using immiscible organic phases) can isolate benzoate ions. Calibration curves must account for matrix effects via standard addition methods .
Methodological Notes
- Data Contradiction Analysis : Compare hydration states using TGA-DSC to quantify water loss steps (trihydrate: ~3 H₂O at 100–150°C; monohydrate: ~1 H₂O at higher temps) .
- Experimental Design : For catalytic studies, employ a factorial design varying catalyst loading, temperature, and solvent polarity to optimize yield .
- Literature Review : Use databases like SciFinder with keywords "this compound" AND (synthesis OR structure OR catalysis), filtering for peer-reviewed articles post-2010 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
